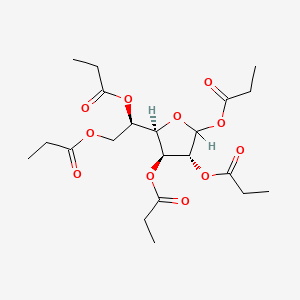

1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose

Vue d'ensemble

Description

1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose is a derivative of D-glucose, where the hydroxyl groups at positions 1, 2, 3, 5, and 6 are esterified with propanoic acid. This compound is often used in synthetic organic chemistry due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose can be synthesized through the esterification of D-glucose with propanoic anhydride in the presence of a catalyst such as pyridine. The reaction typically involves dissolving D-glucose in a solvent like dichloromethane, adding propanoic anhydride, and then introducing pyridine to catalyze the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves continuous stirring and controlled temperature conditions to ensure maximum yield and purity. The product is then purified through recrystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield D-glucose and propanoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Hydrolysis: D-glucose and propanoic acid.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Applications in Organic Synthesis

- Starting Material for Glycosides : Due to its structure containing multiple reactive acyl groups, 1,2,3,5,6-penta-O-propanoyl-D-glucofuranose serves as an excellent precursor for the synthesis of various glycosides. These glycosides are essential in the development of pharmaceuticals and biologically active compounds .

- Synthesis of Chiral Compounds : The compound's chiral centers make it a valuable building block in asymmetric synthesis. It can be transformed into other chiral molecules that are crucial in drug development and synthesis .

- Preparation of Oligosaccharides : It can be used as a starting material to synthesize oligosaccharides by glycosylation reactions. The ability to form glycosidic bonds makes it integral in carbohydrate chemistry .

Biomedical Research Applications

- Drug Development : Research indicates that derivatives of this compound have potential as drug candidates due to their biological activity. For instance, certain derivatives have shown promise in inhibiting enzymes relevant to disease pathways .

- Targeted Delivery Systems : The compound can be utilized in creating targeted drug delivery systems where glycosylation enhances the specificity and efficacy of therapeutic agents .

- Biological Evaluation : Studies have demonstrated that analogues derived from this compound exhibit biological activities such as enzyme inhibition and antimicrobial properties .

Case Studies

Mécanisme D'action

The mechanism of action of 1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis, releasing propanoic acid, which can then participate in various biochemical pathways. The compound’s structure allows it to interact with enzymes and other proteins, potentially affecting their activity and function.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3,4,6-Penta-O-acetyl-D-glucofuranose: Similar esterified derivative but with acetyl groups instead of propanoic acid.

1,2,3,5,6-Penta-O-benzoyl-D-glucofuranose: Another esterified derivative with benzoyl groups.

Uniqueness

1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose is unique due to its specific ester groups, which confer distinct chemical properties and reactivity compared to other esterified derivatives. Its propanoic acid esters make it particularly useful in certain synthetic applications and research studies.

Activité Biologique

1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose is a peracylated derivative of D-glucose that has garnered attention for its potential biological activities. This compound is synthesized through the reaction of D-glucose with boric acid in the presence of propanoic acid and propanoic anhydride, resulting in a crystalline product that facilitates further chemical investigations and applications in glycosylation reactions .

The molecular formula for this compound is C15H26O10, with a molecular weight of 350.37 g/mol. Its structure features five propanoyl groups attached to the glucose moiety, enhancing its reactivity and solubility in organic solvents.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Glycosylation Agent

This compound acts as a glycosylating agent in acid-catalyzed reactions. It has been shown to facilitate the synthesis of various glycosides and oligosaccharides by promoting the formation of glycosidic bonds under mild conditions . The ability to form stable glycosidic linkages makes it valuable in synthetic organic chemistry.

2. Antimicrobial Activity

Research indicates that derivatives of glucofuranoses exhibit antimicrobial properties. For example, compounds related to this compound have shown inhibitory effects against various Gram-negative bacteria . The mechanism behind this activity may involve interference with bacterial cell wall synthesis or metabolic pathways.

3. Enzyme Inhibition

Studies have reported that certain oligosaccharides derived from glucofuranoses can act as inhibitors of enzymes such as α-amylase and α-glucosidase. These enzymes are crucial for carbohydrate metabolism and are targets for managing conditions like diabetes. The inhibition constants (IC50 values) for these activities vary widely among different compounds .

| Compound | Target Enzyme | IC50 Value (μg/mL) |

|---|---|---|

| Oligosaccharide A | α-Amylase | 78.0 |

| Oligosaccharide B | α-Glucosidase | 0.5 |

| Oligosaccharide C | Sucrase | 2.5 |

Case Studies

Several studies have investigated the biological activities of glucofuranosides and their derivatives:

- Glucofuranosylation Studies : A study demonstrated that this compound could be utilized effectively as a glycosylating agent to synthesize complex carbohydrates . This property is particularly useful in the development of pharmaceutical compounds.

- Antimicrobial Efficacy : In another investigation on microbial oligosaccharides with biomedical applications, derivatives showed significant antimicrobial activity against pathogens such as Escherichia coli and Salmonella typhi . These findings suggest potential applications in treating bacterial infections.

- Enzyme Inhibition Research : A recent study highlighted the potent inhibitory effects of acylated glucofuranoses on pancreatic lipase and α-glucosidase enzymes . The findings indicated that modifications to the sugar backbone could enhance inhibitory potency.

Propriétés

IUPAC Name |

[2-propanoyloxy-2-[3,4,5-tri(propanoyloxy)oxolan-2-yl]ethyl] propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O11/c1-6-13(22)27-11-12(28-14(23)7-2)18-19(29-15(24)8-3)20(30-16(25)9-4)21(32-18)31-17(26)10-5/h12,18-21H,6-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRJPQKYPCUCSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(C1C(C(C(O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.